molecular formula C15H19N3OS B2616467 2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392244-61-0

2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No.: B2616467
CAS No.: 392244-61-0
M. Wt: 289.4
InChI Key: LNZKVQUKAZUSQU-UHFFFAOYSA-N
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Description

2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound developed for research and development purposes. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Compounds featuring the 1,3,4-thiadiazole ring system, like this one, are subjects of significant interest in medicinal chemistry due to their diverse biological activities . Research into 1,3,4-thiadiazole derivatives has shown that these scaffolds can exhibit promising pharmacological properties, including potential antitumor activity . Specifically, such compounds have been investigated for their efficacy against various human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, with some derivatives demonstrating potent cytotoxicity . The mechanism of action for 1,3,4-thiadiazole-based compounds can vary and may include the inhibition of key enzymes like dihydrofolate reductase (DHFR), which is a known target in cancer therapy, as supported by molecular docking studies . The structural motif is also found in studies exploring crystal structure and hydrogen bonding, which are critical for understanding drug-receptor interactions . Researchers value this compound and its analogs as versatile building blocks for further chemical synthesis and biological evaluation in the discovery of new therapeutic agents .

Properties

IUPAC Name

2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-4-11(5-2)13(19)16-15-18-17-14(20-15)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZKVQUKAZUSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the reaction of 2-ethylbutanamide with 4-methylphenyl-1,3,4-thiadiazole-2-amine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with DNA replication or repair mechanisms, resulting in cytotoxicity.

Comparison with Similar Compounds

Structural Comparison

The structural diversity among thiadiazole derivatives primarily arises from variations in substituents on the thiadiazole ring and the amide side chain. Below is a comparative analysis:

Compound Name Thiadiazole Substituent (Position 5) Amide Side Chain (Position 2) Key Structural Features
2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide (Target) 4-methylphenyl Butanamide (ethyl branch) Moderate hydrophobicity due to ethyl and aryl groups
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 4-chlorobenzyl Butanamide with 2-methylphenoxy Increased steric bulk and halogenated aryl group
N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbutanamide 4-methoxybenzyl 2-methylbutanamide Electron-rich methoxy group enhances polarity
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-methylphenyl Amine (-NH₂) Simpler structure; lacks amide side chain

Key Observations :

  • Halogenated derivatives (e.g., 4-chlorophenyl) exhibit enhanced antibacterial activity due to electronegative substituents .

Physicochemical Properties

Physicochemical properties such as logP, molecular weight, and polar surface area (PSA) influence bioavailability and pharmacokinetics:

Compound Name Molecular Weight (g/mol) logP PSA (Ų) Hydrogen Bond Donors/Acceptors
Target Compound ~305.4* ~3.5* ~54.9* 1 / 5
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 401.9 4.8 92.4 1 / 5
N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbutanamide 305.4 3.53 54.9 1 / 5

*Estimated based on structural analogs .

Key Observations :

  • The target compound’s logP (~3.5) suggests moderate lipophilicity, favoring membrane permeability.
  • Higher molecular weight and PSA in chlorophenyl derivatives correlate with reduced solubility but enhanced target binding .

Key Observations :

  • The target compound’s lack of explicit activity data necessitates extrapolation from structurally related compounds. For instance, 4-methylphenyl-substituted thiadiazoles often show antimicrobial efficacy .
  • Halogenation (e.g., Cl, Br) enhances antibacterial potency but may increase toxicity .

Biological Activity

2-Ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its synthesis, biological mechanisms, and research findings.

Synthesis

The synthesis of this compound involves the reaction of 2-ethylbutanamide with 4-methylphenyl-1,3,4-thiadiazole-2-amine. The reaction typically occurs in a solvent like ethanol or methanol under controlled conditions to ensure high yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : It may inhibit enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
  • Anticancer Activity : The compound can interfere with DNA replication and repair mechanisms in cancer cells, inducing cytotoxicity.

Biological Activity

Research has highlighted several biological activities associated with thiadiazole derivatives:

  • Antimicrobial Properties :
    • Thiadiazole derivatives have shown significant activity against various bacteria and fungi. Studies indicate that compounds with the thiadiazole moiety exhibit antimicrobial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against strains like Candida albicans and Aspergillus niger .
    • For instance, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MIC) lower than standard antibiotics like ampicillin and fluconazole .
  • Anticancer Properties :
    • Thiadiazole derivatives are being studied for their potential as anticancer agents. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

Study 1: Antimicrobial Screening

A series of 1,3,4-thiadiazole derivatives were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study found that certain substitutions on the thiadiazole ring significantly enhanced antibacterial activity, with some compounds exhibiting MIC values lower than standard treatments .

Study 2: Anticancer Activity

In vitro studies evaluating the cytotoxic effects of various thiadiazole derivatives on cancer cell lines revealed that specific compounds induced significant cell death through apoptosis. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .

Data Summary

Activity Type Target Organisms MIC (μg/mL) Comparison Compound
AntibacterialS. aureus32.6Ampicillin (50)
AntifungalC. albicans24Fluconazole (26)
AnticancerVarious cancer linesIC50 = 0.060Standard chemotherapy

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